molecular formula C5H10O2S B1347096 Ethyl (methylthio)acetate CAS No. 4455-13-4

Ethyl (methylthio)acetate

Cat. No. B1347096
CAS RN: 4455-13-4
M. Wt: 134.2 g/mol
InChI Key: MDIAKIHKBBNYHF-UHFFFAOYSA-N
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Patent
US08541412B2

Procedure details

To a solution of 4-amino-benzonitrile (84.64 mmoles) in DCM (200 ml) under a nitrogen atmosphere, at −78° C., there is added, dropwise, tBuOCl (84.64 mmoles) dissolved in 20 ml of DCM and then, after 10 minutes, ethyl(methylsulphanyl)acetate (84.64 mmoles) dissolved in 20 ml of DCM is added dropwise to the reaction mixture. After stirring for one hour at −78° C., triethylamine (0.152 mol) is added dropwise. The reaction mixture is stirred at ambient temperature for one hour. Water is added and the phases are then separated. The organic phase is washed with water and then with saturated aqueous NaCl solution. The organic phase is dried over sodium sulphate, filtered and evaporated to dryness. The residue is taken up in ethyl ether and aq. 2M HCl solution is added. After stirring overnight, the yellow precipitate is filtered off and dried in vacuo to yield the title product, which is used directly in the next reaction.
Quantity
84.64 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
84.64 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
84.64 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.152 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C(OCl)(C)(C)C.C([O:18][C:19](=O)[CH2:20][S:21][CH3:22])C.C(N(CC)CC)C>C(Cl)Cl.O>[CH3:22][S:21][CH:20]1[C:9]2[C:2](=[CH:3][CH:4]=[C:5]([C:6]#[N:7])[CH:8]=2)[NH:1][C:19]1=[O:18]

Inputs

Step One
Name
Quantity
84.64 mmol
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
84.64 mmol
Type
reactant
Smiles
C(C)(C)(C)OCl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
84.64 mmol
Type
reactant
Smiles
C(C)OC(CSC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.152 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for one hour at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise to the reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at ambient temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases are then separated
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
aq. 2M HCl solution is added
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the yellow precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CSC1C(NC2=CC=C(C=C12)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.